molecular formula C23H41NO2Sn B8673473 Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 148493-54-3

Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B8673473
CAS No.: 148493-54-3
M. Wt: 482.3 g/mol
InChI Key: LNKXBSWBUVJXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C23H41NO2Sn and its molecular weight is 482.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

148493-54-3

Molecular Formula

C23H41NO2Sn

Molecular Weight

482.3 g/mol

IUPAC Name

tert-butyl N-(2-tributylstannylphenyl)carbamate

InChI

InChI=1S/C11H14NO2.3C4H9.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;3*1-3-4-2;/h4-7H,1-3H3,(H,12,13);3*1,3-4H2,2H3;

InChI Key

LNKXBSWBUVJXFP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(t-butoxycarbonyl)aniline (2.0 g, 10.35 mmol) in dry THF (50 mL) at 78° C., a solution of t-BuLi (2.7M in pentane, 26 mL, 25.88 mmol) was added dropwise over 30 min. The resulting yellow solution was warmed to −20° C. and stirred at this temperature for 2.5 h. n-Bu3SnCl (4.2 mL, 15.52 mmol) in dry THF (10 mL) was added over 20 min, and the solution stirred at −20° C. for 2 h, then at room temperature for 12 h. The reaction mixture was poured into NaHCO3 solution and extracted with ether. The extract was washed with water, brine, and dried over MgSO4. The solvent was evaporated and the resulting oil purified by flash chromatography in hexanes/ether (20: 1) to give 2-tributylstannylphenylcarbamic acid t-butyl ester (2.42 g, 54%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-Bu3SnCl
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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